1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorobenzyl group at position 3 and a piperazine ring at position 3. Its synthesis typically involves nucleophilic substitution reactions between chloro-thiadiazole precursors and piperazine derivatives .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-4-2-1-3-10(11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCIWIYKTVANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Thiadiazole Core Formation
The 1,2,4-thiadiazole ring is typically synthesized via cyclocondensation of thiourea derivatives with nitriles or carbonyl compounds. A patented method for analogous thiadiazoles involves:
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Reacting 2-chlorophenylacetonitrile with thioacetamide in the presence of iodine as an oxidizing agent.
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Heating the mixture at 80–90°C in ethanol for 6–8 hours , achieving a 78% yield of the thiadiazole intermediate.
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Purification via recrystallization from ethyl acetate to attain >95% purity.
This method avoids toxic reagents like phosphorus oxychloride, aligning with industrial safety standards.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 3.5 hours |
| Yield | 85% |
| Purity | 97% (HPLC) |
Alternative Route Using Lawesson’s Reagent
For sulfur incorporation, Lawesson’s reagent facilitates cyclization of dithiocarbamate intermediates:
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React 2-chlorophenylmethyl dithiocarbamate with piperazine-1-carbonitrile in toluene .
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Heat at 110°C for 12 hours under nitrogen, achieving 72% yield .
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Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1 ).
Reaction Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Industrial Adaptations
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Patent WO2015063709A1 emphasizes replacing pyridine with tributylamine to reduce toxicity.
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Continuous flow systems are proposed for cyclocondensation steps to enhance reproducibility.
Analytical Characterization
Spectroscopic Data
Purity and Stability
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HPLC : >97% purity using a C18 column (acetonitrile/water 70:30).
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Stability : Stable for >6 months at 4°C under inert atmosphere.
Pharmacological Relevance and Applications
While beyond synthesis scope, the compound’s bioactivity is linked to its thiadiazole and piperazine motifs:
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Antimicrobial activity : MIC of 8 µg/mL against S. aureus.
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Kinase inhibition : IC₅₀ of 120 nM against JAK3, suggesting immunomodulatory potential.
Chemical Reactions Analysis
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Characteristics
The molecular structure of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine consists of:
- A thiadiazole ring with two nitrogen atoms and one sulfur atom.
- A piperazine ring containing two nitrogen atoms.
- A 2-chlorophenylmethyl group , which enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. For instance:
- Cytotoxicity Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values as low as against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example A | MCF-7 | 0.28 |
| Example B | A549 | 0.52 |
| Example C | SK-MEL-2 | 4.27 |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. The presence of the thiadiazole ring is crucial for enhancing the compound's ability to inhibit bacterial growth. For example:
- Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Neurological Applications
Research indicates potential applications in treating neurological disorders due to the piperazine moiety's ability to interact with neurotransmitter systems:
- Serotonin Receptor Modulation : Some studies suggest that piperazine derivatives can act as serotonin receptor antagonists or agonists, which may be beneficial in treating conditions like depression or anxiety.
Case Study 1: Antitumor Efficacy
A study published in Molecules evaluated various thiadiazole derivatives for their anticancer properties. The results demonstrated that certain modifications on the thiadiazole ring significantly enhanced cytotoxicity against specific cancer cell lines . This highlights the importance of structural variations in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Activity Assessment
In another study focused on antimicrobial properties, several thiadiazole derivatives were tested against common pathogens. The findings indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-chlorophenyl group in the target compound distinguishes it from analogs with alternative substituents. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2-chlorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects, which may influence receptor binding or stability compared to analogs with substituents at other positions (e.g., 4-chloro in ).
- Fluorine Substitution : Fluorine analogs (e.g., 3-fluoro) may exhibit improved metabolic stability due to fluorine’s electronegativity and small atomic radius .
Piperazine Ring Modifications
The piperazine moiety is a common feature in bioactive compounds. Variations in its substitution pattern include:
Key Observations :
- Thiadiazole vs. Oxadiazole : Replacing the thiadiazole core with oxadiazole (as in ) alters electronic properties and may shift biological target specificity.
- Extended Alkyl Chains : Derivatives with propyl or pentyl linkers (e.g., ) demonstrate improved pharmacokinetic profiles due to increased lipophilicity.
Biological Activity
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes both a thiadiazole and a piperazine moiety, which contribute to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and other therapeutic potentials, supported by various research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| Thiadiazole Derivative | HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |
| Thiadiazole Derivative | SK-MEL-2 (Melanoma) | 4.27 | Inhibition of tubulin polymerization |
The compound's mechanism often involves the inhibition of specific proteins or pathways critical for cancer cell proliferation and survival. For example, a study indicated that certain thiadiazole derivatives act as kinesin spindle protein (KSP) inhibitors, which are essential for mitotic spindle function during cell division .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored extensively. The following table summarizes findings related to the antimicrobial activity of related compounds:
| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Candida albicans | 3.92–4.01 mM |
| Thiadiazole Derivative | Aspergillus niger | 4.01–4.23 mM |
| Thiadiazole Derivative | Streptococcus spp. | 7.81–15.62 μg/mL |
These compounds exhibit varying degrees of effectiveness against both bacterial and fungal pathogens, indicating their potential utility in treating infections .
The precise molecular mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, similar compounds have been shown to interact with various biomolecules:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer metabolism and cell signaling.
- Gene Expression Modulation : These compounds can influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have documented the biological activity of thiadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that a specific thiadiazole derivative caused significant growth inhibition in MCF-7 cells with an IC50 value of 0.28 µg/mL. The mechanism involved arresting the cell cycle at the G2/M phase .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of these compounds against various pathogens, revealing MIC values that suggest potential for therapeutic applications in infectious diseases .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 1-{3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine and its analogs?
The synthesis typically involves modular strategies such as:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles. Reaction conditions include CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM, followed by purification via silica gel chromatography .
- Thiadiazole ring formation : Cyclization of thiosemicarbazides with Lawesson’s reagent or via Pinner reactions for tetrazine derivatives, ensuring regioselectivity .
- Structural confirmation : Elemental analysis (C, H, N) and spectral techniques (¹H/¹³C NMR, IR) validate purity and regiochemistry .
Q. How is the acute toxicity of this compound assessed in preclinical models?
Toxicity is evaluated using:
- In vivo models : Rodent studies with modified piperazine derivatives show low toxicity (LD₅₀ > 2000 mg/kg) when β-cyclodextrin is incorporated, reducing systemic absorption .
- Histopathological screening : Post-mortem analysis of liver, kidney, and CNS tissues to detect organ-specific damage.
Q. What preliminary biological activities have been reported for this compound?
Initial screening focuses on:
- Antiplatelet activity : Confirmed via in vitro platelet aggregation assays, with structural analogs showing inhibition comparable to aspirin .
- Antimicrobial potential : Piperazine-thiadiazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), assessed via broth microdilution (MIC ≤ 8 µg/mL) .
Advanced Research Questions
Q. How can structural modifications balance toxicity reduction with retained biological efficacy?
- β-Cyclodextrin inclusion complexes : Improve solubility and reduce toxicity but may lower activity due to steric hindrance. Co-administration with adjuvants (e.g., PEG) can enhance bioavailability .
- Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-chlorophenyl position enhances target affinity while maintaining low cytotoxicity .
Q. What structure-activity relationships (SAR) govern the compound’s interaction with neurological targets?
- Piperazine conformation : The chair conformation of piperazine enables H-bonding with catalytic residues (e.g., Asp675 in Plasmodium PKG) and charge-charge interactions with acidic residues (e.g., Glu661) .
- Thiadiazole role : The 1,2,4-thiadiazole ring enhances π-π stacking with aromatic residues in enzyme active sites, critical for antiplasmodial and anticancer activity .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) and plasma protein binding (equilibrium dialysis). For example, β-cyclodextrin derivatives show reduced hepatic clearance but lower CNS penetration .
- Protonation state tuning : Adjust linker chemistry (e.g., alkyl-piperazine-PEG) to modulate pKa (targeting ~7.8–8.0) and enhance blood-brain barrier permeability, as seen in PROTACs .
Q. What computational strategies predict binding modes and guide analog design?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., Plasmodium PKG). Key interactions include H-bonds between the thiadiazole sulfur and Lys563, and piperazine N-H with Asp675 .
- pKa prediction : Tools like MoKa software evaluate substituent effects on piperazine basicity, guiding linker design for optimal charge at physiological pH .
Methodological Notes
- Data validation : Cross-reference spectral data with synthetic intermediates (e.g., azide precursors) to confirm regiochemistry .
- Biological assays : Include positive controls (e.g., clopidogrel for antiplatelet assays) and validate results across multiple cell lines (e.g., HepG2 for hepatotoxicity) .
- Computational workflows : Combine docking with MD simulations (100 ns trajectories) to assess binding stability and refine SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
